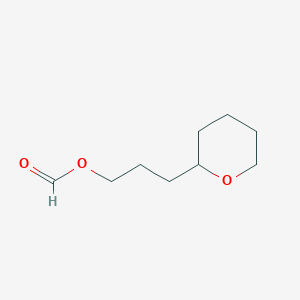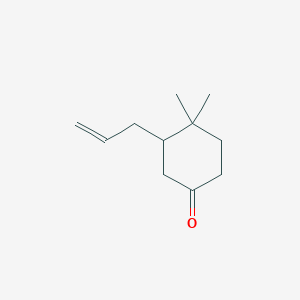
Calcitriol-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcitriol-13C3, also known as 1,25-dihydroxyvitamin D3-13C3, is a labeled form of calcitriol, the most active metabolite of vitamin D. This compound is used primarily in scientific research to study the metabolism and biological effects of vitamin D. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcitriol-13C3 involves the incorporation of carbon-13 isotopes into the calcitriol molecule. This is typically achieved through multi-step organic synthesis, starting from a suitable precursor that contains the carbon-13 isotopes. The synthetic route often involves hydroxylation reactions at specific positions on the vitamin D3 molecule to produce the active form, calcitriol .
Industrial Production Methods
Industrial production of this compound is similar to that of regular calcitriol but includes the use of carbon-13 labeled precursors. The process involves several steps of chemical synthesis, purification, and quality control to ensure the isotopic labeling is consistent and the final product is pure .
Analyse Chemischer Reaktionen
Types of Reactions
Calcitriol-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at different positions on the molecule, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are useful for studying the metabolic pathways and biological effects of vitamin D .
Wissenschaftliche Forschungsanwendungen
Calcitriol-13C3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of vitamin D metabolites.
Biology: Helps in understanding the role of vitamin D in cellular processes, including cell differentiation and apoptosis.
Medicine: Used in research on diseases related to vitamin D deficiency, such as osteoporosis, rickets, and certain cancers.
Industry: Employed in the development of vitamin D supplements and fortified foods
Wirkmechanismus
Calcitriol-13C3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the calcitriol-VDR complex interacts with retinoid X receptor (RXR) to form a heterodimer. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This mechanism is crucial for maintaining calcium and phosphate homeostasis, as well as modulating immune responses and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Calcitriol-13C3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in research, providing insights into the metabolism and biological effects of vitamin D that are not possible with unlabeled compounds .
Eigenschaften
Molekularformel |
C27H44O3 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(6,7-13C2)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3+1,4+1,26+1 |
InChI-Schlüssel |
GMRQFYUYWCNGIN-SYUIRNBGSA-N |
Isomerische SMILES |
C[C@H](CCC[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)






![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11939740.png)




![Bicyclo[3.3.1]nona-3,7-diene-2,6-dione](/img/structure/B11939774.png)
